
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound that features a phenol group substituted with a di-1H-1,2,4-triazol-1-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of phenol derivatives with triazole compounds. One common method includes the use of 4-(chloromethyl)phenol and 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques.
化学反応の分析
Types of Reactions
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
作用機序
The mechanism of action of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with biological targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cellular processes such as proliferation, making it a candidate for anticancer research .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-substituted phenol with similar biological activities.
4-(1H-imidazol-1-ylmethyl)phenol: A compound with an imidazole ring instead of a triazole ring, showing different reactivity and biological properties.
Uniqueness
Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential anticancer activity make it a valuable compound for further research and development.
特性
CAS番号 |
502158-53-4 |
|---|---|
分子式 |
C11H10N6O |
分子量 |
242.24 g/mol |
IUPAC名 |
4-[bis(1,2,4-triazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H10N6O/c18-10-3-1-9(2-4-10)11(16-7-12-5-14-16)17-8-13-6-15-17/h1-8,11,18H |
InChIキー |
IURVFRJSLOFVBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(N2C=NC=N2)N3C=NC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




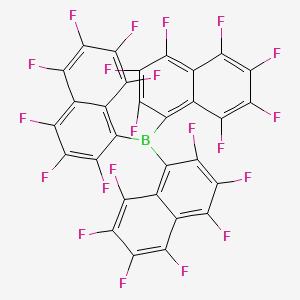
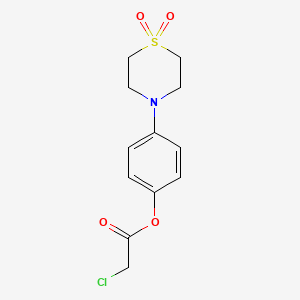
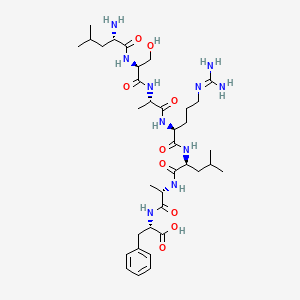
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)

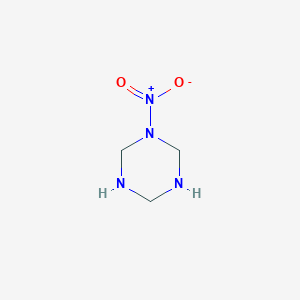
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
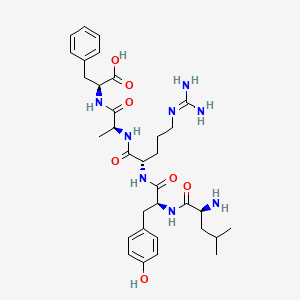
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
